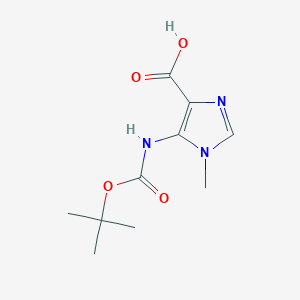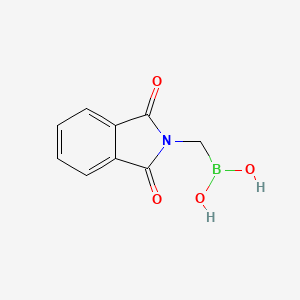
((1,3-Dioxoisoindolin-2-yl)methyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((1,3-Dioxoisoindolin-2-yl)methyl)boronic acid: is a boronic acid derivative that features a phthalimide group attached to a boronic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((1,3-Dioxoisoindolin-2-yl)methyl)boronic acid typically involves the reaction of phthalimide with boronic acid derivatives. One common method is the condensation reaction of phthalimide with boronic acid in the presence of a suitable catalyst and solvent. The reaction conditions often include moderate temperatures and inert atmospheres to prevent oxidation and degradation of the reactants .
Industrial Production Methods: Industrial production of this compound may involve large-scale condensation reactions using optimized catalysts and solvents to ensure high yields and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: ((1,3-Dioxoisoindolin-2-yl)methyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form boronic alcohols or other reduced derivatives.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Boronic alcohols.
Substitution: Biaryl compounds or other carbon-carbon bonded products.
Scientific Research Applications
Chemistry: ((1,3-Dioxoisoindolin-2-yl)methyl)boronic acid is widely used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. This makes it a valuable reagent for constructing complex organic molecules .
Biology and Medicine: Boronic acids are known to inhibit proteases and other enzymes, making them useful in drug design .
Industry: In the industrial sector, this compound can be used in the synthesis of polymers, agrochemicals, and other specialty chemicals .
Mechanism of Action
The mechanism by which ((1,3-Dioxoisoindolin-2-yl)methyl)boronic acid exerts its effects often involves the interaction of the boronic acid group with specific molecular targets. For example, in Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, leading to the formation of a new carbon-carbon bond . In biological systems, the boronic acid group can form reversible covalent bonds with enzyme active sites, inhibiting their activity .
Comparison with Similar Compounds
Phenylboronic acid: Another boronic acid derivative used in Suzuki-Miyaura coupling.
Methylboronic acid: A simpler boronic acid with similar reactivity but different steric properties.
(4-(Dimethylamino)phenyl)boronic acid: A boronic acid with an electron-donating group that affects its reactivity.
Uniqueness: ((1,3-Dioxoisoindolin-2-yl)methyl)boronic acid is unique due to the presence of the phthalimide group, which can influence its reactivity and interactions in chemical and biological systems. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C9H8BNO4 |
|---|---|
Molecular Weight |
204.98 g/mol |
IUPAC Name |
(1,3-dioxoisoindol-2-yl)methylboronic acid |
InChI |
InChI=1S/C9H8BNO4/c12-8-6-3-1-2-4-7(6)9(13)11(8)5-10(14)15/h1-4,14-15H,5H2 |
InChI Key |
ROCARDZYSRWREK-UHFFFAOYSA-N |
Canonical SMILES |
B(CN1C(=O)C2=CC=CC=C2C1=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(Imidazo[1,2-a]pyridin-2-yl)pyrrolidin-2-one](/img/structure/B15309266.png)
![Methyl 3-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B15309268.png)

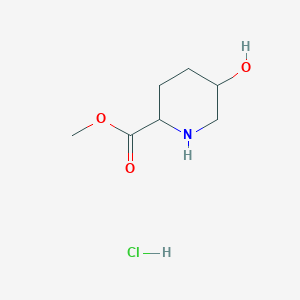
![({2-Azabicyclo[2.1.1]hexan-1-yl}methyl)dimethylamine](/img/structure/B15309279.png)


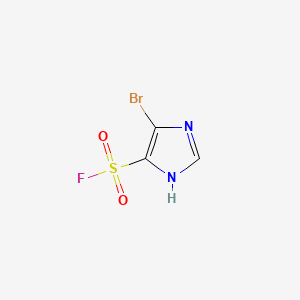
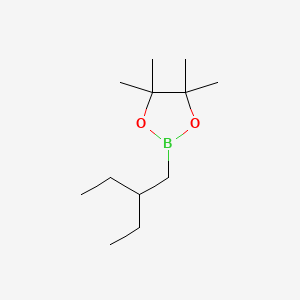
![3-(benzenesulfonyl)-7-chloro-N-[(oxolan-2-yl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B15309318.png)
![1-[(2,5-dibromophenyl)methyl]-1H-indole-3-carboxylic acid](/img/structure/B15309322.png)

